2-Phenylthiazolidine

Radioprotection In vivo Thiazolidine Derivatives

2-Phenylthiazolidine is a differentiated heterocyclic intermediate for medicinal chemistry and radioprotector research. Unlike generic thiazolidines, its specific 2-phenyl substitution enables well-characterized metabolic cleavage to cysteamine, delivering 100% radioprotective survival at 500 mg/kg in murine models. This scaffold also serves as a validated starting point for cardiotonic SAR programs and chiral pyrrolo[1,2-c]thiazole synthesis via intramolecular dipolar cycloaddition. Ensure your studies use this specific CAS-graded compound to reproduce established pharmacological outcomes. Available in research quantities with full analytical documentation.

Molecular Formula C9H11NS
Molecular Weight 165.26 g/mol
CAS No. 4569-82-8
Cat. No. B1205856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylthiazolidine
CAS4569-82-8
Synonyms2-phenylthiazolidine
Molecular FormulaC9H11NS
Molecular Weight165.26 g/mol
Structural Identifiers
SMILESC1CSC(N1)C2=CC=CC=C2
InChIInChI=1S/C9H11NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2
InChIKeyNXOMVTLTYYYYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylthiazolidine (CAS 4569-82-8): Core Chemical and Procurement Baseline Overview


2-Phenylthiazolidine (CAS 4569-82-8, C9H11NS, MW 165.26) is a heterocyclic organic compound featuring a five-membered thiazolidine ring bearing a phenyl substituent at the 2-position. This core scaffold confers unique physicochemical properties, including a melting point of 110-112 °C and a predicted boiling point of 300.1 °C . The compound is a solid at ambient temperature and is typically supplied with a purity specification of 97% . Its structure positions it as a versatile intermediate and a subject of active investigation in medicinal chemistry, particularly in the development of radioprotective and cardiotonic agents.

2-Phenylthiazolidine vs. Analogs: Why Simple Thiazolidine Substitution Is Inadequate for Rigorous Research


The biological and chemical behavior of thiazolidines is highly sensitive to substitution at the 2-position. A direct comparison between 2-phenylthiazolidine and its m-bromo derivative, 2-(3-bromophenyl)thiazolidine, reveals profound differences in both in vivo distribution kinetics and radioprotective efficacy, demonstrating that the specific electronic and steric properties of the phenyl ring are critical determinants of performance [1]. Furthermore, 2-phenylthiazolidine serves as a metabolically labile prodrug for cysteamine, a well-established radioprotector, which differentiates its in vivo profile from non-cleavable or structurally distinct thiazolidine analogs [2]. Therefore, substitution with a generic or uncharacterized thiazolidine derivative cannot be expected to reproduce the precise pharmacological and physicochemical outcomes associated with 2-phenylthiazolidine.

Quantitative Differentiation of 2-Phenylthiazolidine: A Head-to-Head Evidence Guide


Radioprotective Efficacy of 2-Phenylthiazolidine vs. 2-(3-Bromophenyl)thiazolidine in Mice

In a direct head-to-head comparison, 2-phenylthiazolidine demonstrates a markedly superior radioprotective effect compared to its m-bromo analog, 2-(3-bromophenyl)thiazolidine, in an established mouse model of radiation-induced lethality [1].

Radioprotection In vivo Thiazolidine Derivatives

Comparative Biodistribution Kinetics: 2-Phenylthiazolidine vs. 2-(3-Bromophenyl)thiazolidine in Murine Model

The in vivo distribution kinetics of 2-phenylthiazolidine and its m-bromo derivative differ substantially, a finding with direct implications for the timing and duration of radioprotection [1].

Pharmacokinetics Biodistribution Thiazolidine Metabolism

Differential Impact on Plasma Glutathione: 2-Phenylthiazolidine-4-Carboxylate vs. Thiazolidine-4-Carboxylate in Tumor-Bearing Rats

While structurally distinct from 2-phenylthiazolidine, a closely related carboxylate analog offers insight into how 2-phenyl substitution alters biological activity. In a comparative dietary study, 2-phenylthiazolidine-4-carboxylate induces a significantly lower plasma glutathione (GSH) level compared to thiazolidine-4-carboxylate [1].

Cysteine Prodrug Glutathione Metabolism Tumor Biology

Mass Spectrometric Fragmentation Distinction from 2-Phenylthiazolidine Analogs

2-Phenylthiazolidine exhibits a unique mass spectrometric fragmentation pattern compared to other aromatic aldehyde-derived thiazolidines, which is critical for unambiguous identification in complex mixtures [1].

Analytical Chemistry Mass Spectrometry Structural Confirmation

Optimal Use Cases for 2-Phenylthiazolidine in Research and Industrial Settings


Preclinical Evaluation of Radioprotective Agents

Given its established, high-efficacy radioprotective profile in murine models (100% survival at 500 mg/kg) [1], 2-phenylthiazolidine is an ideal positive control or reference compound for in vivo screening of novel radioprotectors. Its well-characterized metabolism to cysteamine provides a benchmark for evaluating prodrug strategies.

Development of Novel Cardiotonic Agents

The 2-phenylthiazolidine scaffold serves as a validated starting point for synthesizing novel cardiotonic agents. Structure-activity relationship (SAR) studies have established that modifications to this core, such as the addition of phenylpiperazinoalkoxy groups and conversion of thiocarboxamido to carboxamido groups, can markedly increase positive inotropic activity [2].

Synthesis of Chiral Pyrrolothiazole Derivatives

2-Phenylthiazolidine is a key substrate for the synthesis of chiral pyrrolo[1,2-c]thiazole derivatives via intramolecular dipolar cycloaddition reactions. This application leverages the compound's structure as a scaffold for generating enantiomerically pure heterocyclic compounds with potential biological activity [3].

Analytical Chemistry Method Development and Quality Control

The unique mass spectrometric fragmentation of 2-phenylthiazolidine, characterized by the absence of both a parent peak and a common m/z 88 ring fragment, makes it an excellent standard for developing and validating analytical methods aimed at distinguishing it from other thiazolidine derivatives in complex mixtures [4].

Technical Documentation Hub

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